REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:38][CH3:39])=[C:6]([CH:37]=1)[CH2:7][CH:8]1[C:14](=[O:15])[N:13]([C:16]([NH:18][C@H:19]([CH2:34][CH3:35])[C:20]([NH:22][C:23]2[CH:24]=[C:25]([CH:29]=[CH:30][C:31]=2[O:32]C)[C:26]([OH:28])=[O:27])=[O:21])=[O:17])[CH2:12][C:11](=[O:36])[NH:10][CH2:9]1.OC1C=C[C:44]([C:45]([O:47][C:48]([CH3:51])([CH3:50])[CH3:49])=[O:46])=CC=1[N+]([O-])=O.ClCOC.C(N(CC)C(C)C)(C)C>C(OCC)(=O)C.C(Cl)Cl>[ClH:1].[C:48]([O:47][C:45](=[O:46])[CH2:44][NH2:10])([CH3:51])([CH3:50])[CH3:49].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:38][CH3:39])=[C:6]([CH:37]=1)[CH2:7][CH:8]1[C:14](=[O:15])[N:13]([C:16]([NH:18][C@H:19]([CH2:34][CH3:35])[C:20]([NH:22][C:23]2[CH:24]=[C:25]([CH:29]=[CH:30][C:31]=2[OH:32])[C:26]([OH:28])=[O:27])=[O:21])=[O:17])[CH2:12][C:11](=[O:36])[NH:10][CH2:9]1 |f:6.7|
|
Name
|
intermediate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(CC2CNC(CN(C2=O)C(=O)N[C@@H](C(=O)NC=2C=C(C(=O)O)C=CC2OC)CC)=O)C1)OC
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
ClCOC
|
Name
|
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
successively washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried over with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=10/1)
|
Type
|
ADDITION
|
Details
|
To the obtained tert-butyl 4-methoxymethyloxy-3-nitrobenzoate (0.26 g), ethanol (10 ml) and 10% palladium carbon (40 mg) were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred under hydrogen atmosphere at room temperature for 7 hours
|
Duration
|
7 h
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1 to 1/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(C)(C)OC(CN)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(CC2CNC(CN(C2=O)C(=O)N[C@@H](C(=O)NC=2C=C(C(=O)O)C=CC2O)CC)=O)C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |